molecular formula C17H30ClNO3 B4956108 1-(2-adamantyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride

1-(2-adamantyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride

Cat. No. B4956108
M. Wt: 331.9 g/mol
InChI Key: ZKVIGAVXFFTJOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-adamantyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride, also known as AOA, is a chemical compound that has been studied for its potential therapeutic effects. AOA is a selective inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway, which is involved in various cellular processes, including cell growth, survival, and metabolism. The purpose of

Mechanism of Action

1-(2-adamantyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride works by inhibiting the PI3K pathway, which is involved in various cellular processes, including cell growth, survival, and metabolism. The PI3K pathway is activated by various growth factors and cytokines, which bind to cell surface receptors and activate downstream signaling cascades. 1-(2-adamantyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride inhibits the activity of PI3K, which prevents the activation of downstream signaling cascades and ultimately leads to the inhibition of cell growth and survival.
Biochemical and Physiological Effects:
1-(2-adamantyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and survival, the improvement of glucose tolerance and insulin sensitivity, and the protection against neuronal damage. 1-(2-adamantyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride has also been shown to modulate various signaling pathways, including the mTOR pathway, which is involved in the regulation of cell growth and metabolism.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-adamantyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride in lab experiments is its selectivity for the PI3K pathway, which allows for the specific inhibition of this pathway without affecting other signaling pathways. However, one limitation of using 1-(2-adamantyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 1-(2-adamantyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride, including the development of more efficient synthesis methods, the investigation of its potential therapeutic effects in other diseases, and the exploration of its mechanisms of action in more detail. Additionally, the development of more potent and selective inhibitors of the PI3K pathway could lead to the development of new therapies for various diseases.

Synthesis Methods

1-(2-adamantyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride can be synthesized using a multi-step process that involves the reaction of 2-adamantanol with 4-morpholineethanol, followed by the addition of 3-chloropropanol and hydrochloric acid. The resulting product is then purified using various techniques, such as column chromatography and recrystallization.

Scientific Research Applications

1-(2-adamantyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride has been studied for its potential therapeutic effects in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, 1-(2-adamantyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride has been shown to inhibit the growth and proliferation of cancer cells by targeting the PI3K pathway. In diabetes research, 1-(2-adamantyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride has been shown to improve glucose tolerance and insulin sensitivity in animal models. In neurodegenerative disorder research, 1-(2-adamantyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride has been shown to protect against neuronal damage and improve cognitive function in animal models.

properties

IUPAC Name

1-(2-adamantyloxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO3.ClH/c19-16(10-18-1-3-20-4-2-18)11-21-17-14-6-12-5-13(8-14)9-15(17)7-12;/h12-17,19H,1-11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVIGAVXFFTJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(COC2C3CC4CC(C3)CC2C4)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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